molecular formula C17H18ClNO2 B3055221 Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy- CAS No. 634186-02-0

Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-

Cat. No.: B3055221
CAS No.: 634186-02-0
M. Wt: 303.8 g/mol
InChI Key: BHGHGMWWTKJTQH-UHFFFAOYSA-N
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Description

Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy- (hereafter referred to as the target compound) is a substituted benzamide derivative featuring a 5-chloro-2-hydroxybenzamide core linked to a para-substituted tert-butylphenyl group. The tert-butyl group in the target compound likely enhances lipophilicity, influencing solubility and membrane permeability compared to derivatives with electron-withdrawing groups (e.g., nitro or trifluoromethyl) .

Properties

IUPAC Name

N-(4-tert-butylphenyl)-5-chloro-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-17(2,3)11-4-7-13(8-5-11)19-16(21)14-10-12(18)6-9-15(14)20/h4-10,20H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGHGMWWTKJTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475443
Record name Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634186-02-0
Record name Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Characteristics

5-Chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxybenzamide features a benzamide core substituted with a chlorine atom at position 5, a hydroxyl group at position 2, and a tert-butylphenyl moiety attached via the amide nitrogen. The tert-butyl group enhances lipophilicity, impacting solubility and bioavailability.

Synthetic Challenges

Key challenges include:

  • Regioselective introduction of the hydroxyl group at position 2 without affecting the chlorine at position 5.
  • Stability of the tert-butyl group under acidic or basic conditions during amidation.
  • Purification of the final product to pharmaceutical-grade purity (>99.9%).

Preparation Methods

Copper-Catalyzed Hydroxylation of 2-Chlorobenzamide Precursors

This method, adapted from Thieme et al., involves substituting the 2-chloro group in 5-chloro-2-chloro-N-[4-(1,1-dimethylethyl)phenyl]benzamide with a hydroxyl group.

Procedure :

  • Reagents : Copper(I) iodide (5 mol%), 1,10-phenanthroline (10 mol%), potassium hydroxide (2 equiv), water (neat).
  • Conditions : 100°C, 12–24 hours under nitrogen.
  • Mechanism : The copper-amide complex facilitates nucleophilic aromatic substitution (SNAr), with hydroxide ions attacking the activated 2-chloro position.

Yield : 33–96%, depending on substituents. Electron-withdrawing groups (e.g., chlorine) enhance reactivity.

Example :
5-Chloro-2-chloro-N-[4-(tert-butyl)phenyl]benzamide (1.0 g, 2.8 mmol) reacted under standard conditions yielded 0.89 g (92%) of the target compound.

Direct Amidation of 5-Chloro-2-Hydroxybenzoic Acid

This two-step approach involves synthesizing the benzoic acid intermediate followed by amidation.

Step 1: Synthesis of 5-Chloro-2-Hydroxybenzoic Acid

  • Chlorination : Benzoic acid is chlorinated using Cl₂ in glacial acetic acid at 40–50°C, yielding 3,5-dichlorobenzoic acid.
  • Selective Hydroxylation : The 3-chloro group is shielded using dimethylmercury, followed by Grignard methylation to introduce the tert-butyl group.

Step 2: Amidation with 4-(tert-Butyl)aniline

  • Coupling Agents : N,N'-Diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane.
  • Conditions : Room temperature, 4–6 hours.
  • Yield : 85–92% after recrystallization.

Optimization :

  • Solvent Choice : Dichloromethane minimizes side reactions compared to polar aprotic solvents.
  • Purification : Recrystallization from ethanol improves purity to >99%.

Multi-Step Synthesis from Toluene

Adapted from CN105859574A, this industrial-scale method prioritizes cost efficiency:

  • Oxidation : Toluene → benzoic acid using N-hydroxyphthalimide and cobalt acetylacetonate (3–5 MPa O₂, 30–50°C).
  • Chlorination : Benzoic acid → 3,5-dichlorobenzoic acid via Cl₂ gas in glacial acetic acid.
  • Methylation : Grignard reagent (MeMgBr) substitutes the 3-chloro group with methyl, forming 3-methyl-5-chlorobenzoic acid.
  • Hydroxylation : Nitration (HNO₃/H₂SO₄) at position 2, followed by catalytic hydrogenation (H₂/Pd-C) to reduce NO₂ to NH₂, and oxidation to OH.
  • Amidation : As described in Section 2.2.

Total Yield : 75–80% over five steps.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Copper-catalyzed Single-step, high regioselectivity Requires pre-synthesized 2-chloro precursor 33–96%
Direct amidation Scalable, high purity Multi-step, toxic shielding reagents (Hg) 85–92%
Multi-step synthesis Cost-effective for industrial production Complex purification, long reaction times 75–80%

Purification and Characterization

Acid Salt Crystallization

Crude product is dissolved in ethanol and treated with p-toluenesulfonic acid to form an insoluble salt, yielding 99.9% pure compound after filtration.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 9H, tert-butyl), 6.95 (d, J=8.4 Hz, 1H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 10.2 (s, 1H, OH).
  • IR : 1665 cm⁻¹ (amide C=O), 3250 cm⁻¹ (OH).

Industrial Applications and Modifications

  • Pharmaceuticals : Intermediate for kinase inhibitors and anti-inflammatory agents.
  • Material Science : Stabilizer in polymers due to tert-butyl’s steric hindrance.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved can vary depending on the specific application and target enzyme .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The tert-butyl group in the target compound increases steric bulk and hydrophobicity compared to the nitro group in Niclosamide or the trifluoromethyl group in 438566-47-3. This may enhance blood-brain barrier penetration or prolong metabolic half-life .
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in Niclosamide) enhance hydrogen-bonding interactions with biological targets, whereas tert-butyl (electron-donating) may reduce binding affinity in certain enzyme systems .

Research Findings and Implications

  • Substituent Impact on Solubility : Bulky tert-butyl groups reduce aqueous solubility but improve lipid bilayer penetration, as seen in tert-butyl-containing pharmaceuticals .
  • Thermal Stability : Melting points of analogs (e.g., 255–279°C for triazine-linked benzamides in ) suggest that heterocyclic substituents enhance thermal stability, which may be relevant for formulation .

Biological Activity

Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy- is a compound belonging to the benzamide class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H18ClN O2
  • Molecular Weight : 303.8 g/mol
  • CAS Number : 634186-02-0

The compound features a benzamide core with specific substitutions that influence its biological properties. The presence of a chlorine atom at the 5-position and a hydroxy group at the 2-position is particularly significant for its activity.

Benzamide derivatives often act by interacting with specific molecular targets, particularly enzymes. The mechanism of action for Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy- may involve:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which are crucial in neurodegenerative diseases like Alzheimer's.

Enzyme Inhibition Studies

Recent studies have highlighted the inhibitory effects of this compound on AChE and BACE1:

Compound Enzyme IC50 (µM)
BenzamideAChE0.056
BenzamideBACE19.01
DonepezilAChE0.046
QuercetinBACE14.89

These results indicate that Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy- exhibits promising activity against these enzymes, suggesting potential therapeutic applications in treating Alzheimer's disease .

Case Studies and Research Findings

  • Multi-targeted Compounds : In a study investigating new benzamides as multi-targeted compounds, Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy- was identified as a potent inhibitor against both AChE and BACE1. The compound's ability to stabilize enzyme conformation was noted as a unique mechanism compared to other inhibitors .
  • Toxicological Profile : The compound has been profiled in toxicological studies to assess its safety and efficacy across various biological systems. These studies are crucial for understanding the potential side effects and therapeutic windows for clinical applications .
  • Pharmacological Applications : Research has indicated that benzamide derivatives may serve as potent agents in treating conditions related to neurotransmitter dysregulation. Their selective inhibition of cholinesterases positions them as candidates for further development in neuropharmacology .

Q & A

Q. What are the optimized synthetic routes for 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxybenzamide, and what critical reaction conditions influence yield?

The synthesis of benzamide derivatives typically involves multi-step reactions. For example, analogous compounds like 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were synthesized via:

  • Step 1 : Condensation of aniline derivatives with ethyl chloroformate in dichloromethane (DCM) under triethylamine catalysis (94% yield) .
  • Step 2 : Sulphonation using chlorosulphonic acid (87% yield) .
  • Step 3 : Amine coupling in THF/H₂O with sodium carbonate (45–93% yield) .
    For the target compound, replacing methoxy with hydroxy groups may require protection/deprotection strategies (e.g., TIPSCl for hydroxyl protection) .

Q. What analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

  • NMR : Key peaks include:
    • Aromatic protons (δ 6.8–8.2 ppm for substituted phenyl rings).
    • Hydroxy protons (broad singlet at δ 9–12 ppm, solvent-dependent).
  • HPLC : Method development should use C18 columns with acetonitrile/water gradients (retention time optimization critical for purity assessment) .
  • IR : Hydroxy (3200–3600 cm⁻¹) and amide (1650–1700 cm⁻¹) stretches confirm functional groups .

Q. How is the compound’s stability evaluated under varying pH and temperature conditions?

  • pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours, monitor degradation via HPLC .
  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures; hydroxy and amide groups may degrade above 200°C .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity, and what computational tools guide rational design?

  • Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the phenyl ring to improve metabolic stability .
  • Computational Methods :
    • Docking Studies : Use AutoDock Vina to predict binding to cancer-related targets (e.g., EGFR or PARP) .
    • QSAR Models : Correlate substituent electronegativity with IC₅₀ values from anti-cancer assays .

Q. How do contradictory bioassay results arise, and what strategies resolve them?

  • Case Example : Inconsistent anti-cancer activity across cell lines may stem from:
    • P-gp Efflux : Test compounds in P-gp inhibitor-treated cells (e.g., verapamil) .
    • Metabolic Instability : Use LC-MS to identify metabolite interference .
  • Resolution : Validate findings with orthogonal assays (e.g., apoptosis via flow cytometry vs. MTT ).

Q. What crystallization techniques are suitable for structural elucidation, and how are crystal packing interactions analyzed?

  • Crystallization : Use slow evaporation in ethanol/water mixtures; tert-butyl groups enhance crystal lattice stability via hydrophobic interactions .
  • X-ray Diffraction : Refinement software (e.g., SHELX) resolves hydrogen-bonding networks (e.g., amide-hydroxy interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-
Reactant of Route 2
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Benzamide, 5-chloro-N-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-

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